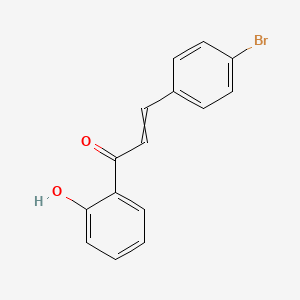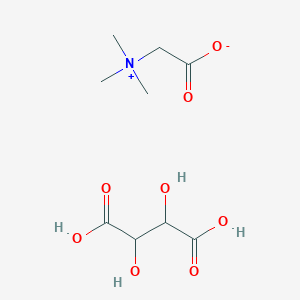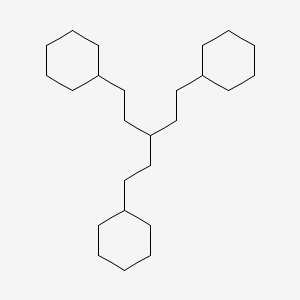![molecular formula C20H24N4O3 B13812525 N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butyl group, a nitrophenyl azo group, and a propylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide typically involves the azo coupling reaction between a diazonium salt and an aromatic amine. The general synthetic route includes the following steps:
Diazotization: An aromatic amine, such as 4-nitroaniline, is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-butyl-N-propylbenzamide under controlled conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The azo group can be oxidized under specific conditions to form different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: Formation of N-Butyl-4-[(4-aminophenyl)azo]-N-propylbenzamide.
Oxidation: Formation of various oxidized azo compounds.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Aplicaciones Científicas De Investigación
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hexyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- N-Ethyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- N-(2-Ethylbutyl)-4-[(4-nitrophenyl)azo]-N-propylbenzamide
Uniqueness
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl and propyl substituents influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C20H24N4O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-butyl-4-[(4-nitrophenyl)diazenyl]-N-propylbenzamide |
InChI |
InChI=1S/C20H24N4O3/c1-3-5-15-23(14-4-2)20(25)16-6-8-17(9-7-16)21-22-18-10-12-19(13-11-18)24(26)27/h6-13H,3-5,14-15H2,1-2H3 |
Clave InChI |
IISLILCIGLPVAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC)C(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



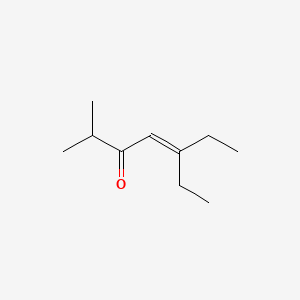
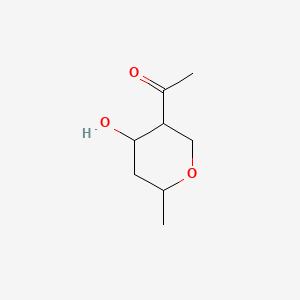
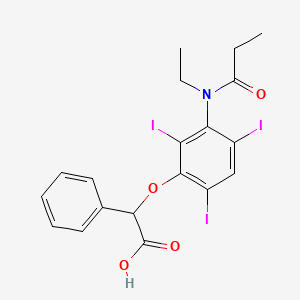
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
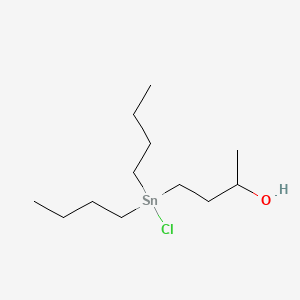
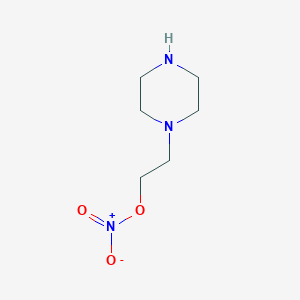


![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
